molecular formula C53H90O22 B1671519 Ginsenoside Rb2 CAS No. 11021-13-9

Ginsenoside Rb2

Katalognummer B1671519
CAS-Nummer: 11021-13-9
Molekulargewicht: 1079.3 g/mol
InChI-Schlüssel: NODILNFGTFIURN-WMVLJHEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ginsenoside Rb2 is an active protopanaxadiol-type saponin, widely existing in the stem and leaves of ginseng . It has been the focus of studies for its pharmaceutical properties . It exhibits anti-osteoporotic, antioxidative, antiviral, anti-hyperlipidemic, anti-metastatic, anti-angiogenic, and anticancer chemotherapeutic activities .


Synthesis Analysis

The biosynthesis of Ginsenoside Rb2 involves key enzymes in the biosynthetic pathways of rare ginsenosides, especially the glycosyltransferases (GTs) . The construction of microbial chassis for the production of rare ginsenosides, mainly in Saccharomyces cerevisiae, has been presented . The discovery of more GTs and improving their catalytic efficiencies are essential for the metabolic engineering of rare ginsenosides .


Molecular Structure Analysis

Ginsenoside Rb2 is a protopanaxadiol-type saponin . The major differences from other protopanaxadiols are the sugar moiety in side chains .


Chemical Reactions Analysis

Ginsenoside Rb2 exhibits poor absorption, rapid tissue distribution, and slow excretion through urine . The proposed metabolic pathway was deglycosylation .

Wissenschaftliche Forschungsanwendungen

Application in Hepatic Lipid Accumulation

  • Summary of Application : Ginsenoside Rb2 has been found to prevent hepatic lipid accumulation through autophagy induction both in vivo and in vitro .
  • Methods of Application : In the study, male db/db mice were treated with Rb2. In vitro, Rb2 (50 µmol/L) increased autophagic flux in HepG2 cells and primary mouse hepatocytes .
  • Results : Treatment with Rb2 significantly improved glucose tolerance, decreased hepatic lipid accumulation, and restored hepatic autophagy .

Application in Immunosuppression

  • Summary of Application : Ginsenoside Rb2 has shown immunomodulatory properties against cyclophosphamide (CTX)-induced immunosuppression .
  • Methods of Application : Intraperitoneal injection of Rb2 (5, 10, 20 mg/kg) was used to relieve CTX-induced immunosuppression .
  • Results : Rb2 improved immune organ index, reduced the pathological characteristics of immunosuppression, promoted natural killer (NK) cells viability, improved cell-mediated immune response, boosted the IFN-γ, TNF-α, IL-2, and IgG, as well as macrophage activity .

Safety And Hazards

Ginsenoside Rb2 is toxic and contains a pharmaceutically active ingredient . It is harmful if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and avoid prolonged or repeated exposure .

Zukünftige Richtungen

While Ginsenoside Rb2 has shown promising pharmaceutical properties, its therapeutic effects have not been clinically evaluated . Further studies should be aimed at the clinical treatment of Rb2 . The discovery of more GTs and improving their catalytic efficiencies are essential for the metabolic engineering of rare ginsenosides .

Eigenschaften

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-47-43(67)39(63)37(61)29(72-47)22-69-45-41(65)34(58)26(57)21-68-45)24-11-16-52(7)33(24)25(56)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-48-44(40(64)36(60)28(20-55)71-48)74-46-42(66)38(62)35(59)27(19-54)70-46/h10,24-48,54-67H,9,11-22H2,1-8H3/t24-,25+,26-,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,44+,45-,46-,47-,48-,50-,51+,52+,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODILNFGTFIURN-GZPRDHCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H90O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1079.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ginsenoside C

CAS RN

11021-13-9
Record name Ginsenoside Rb2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=11021-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ginsenoside Rb2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011021139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ginsenoside C
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06748
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 20-[(6-O-α-L-arabinopyranosyl-β-D-glucopyranosyl)oxy]-12β-hydroxydammar-24-en-3β-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.126
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GINSENOSIDE C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N219O0L31C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3,420
Citations
K Sato, M Mochizuki, I Saiki, YC Yoo… - Biological and …, 1994 - jstage.jst.go.jp
… of antitumor and antimetastatic effects of ginsenoside-Rb2 in detail. In conclusion, this study demonstrated that ginsenosideRb2 prevented angiogenesis and metastasis produced by …
Number of citations: 328 www.jstage.jst.go.jp
KT Lee, TW Jung, HJ Lee, SG Kim, YS Shin… - Archives of pharmacal …, 2011 - Springer
… Therefore, in this study, we examined whether the ginsenoside Rb2 has an antidiabetic … activator of AMPK induced by ginsenoside Rb2. Effect of ginsenoside Rb2 on SHP-1 expression …
Number of citations: 120 link.springer.com
L Miao, Y Yang, Z Li, Z Fang, Y Zhang, C Han - Journal of Ginseng …, 2022 - Elsevier
… In summary, as shown in Table 3, these findings highlighted that ginsenoside Rb2 would become a potential therapeutic agent for the treatment of diabetes and its complications. …
Number of citations: 12 www.sciencedirect.com
T YOKOZAWA, T KOBAYASHI, H OURA… - Chemical and …, 1985 - jstage.jst.go.jp
… ginsenoside-Rb2 in diabetic rats. The present paper deals with the effect of ginsenoside-Rb2 … report also describes the liver glycogen change produced by ginsenoside-Rb2 treatment. …
Number of citations: 260 www.jstage.jst.go.jp
M Mochizuki, YC Yoo, K MATsUzAwA… - Biological and …, 1995 - jstage.jst.go.jp
… Also, we found that ginsenoside-Rb2 and ginsenoside-Rg3 … reported that the administration of ginsenoside-Rb2 inhibit … —Rg3 preparations and ginsenoside—Rb2 were shown to also …
Number of citations: 637 www.jstage.jst.go.jp
G Dai, B Sun, T Gong, Z Pan, Q Meng, W Ju - Phytomedicine, 2019 - Elsevier
… colon samples, and the effects of Ginsenoside Rb2 on human colorectal cancer cells. For the first time, we found that Ginsenoside Rb2 effectively inhibited EMT by suppressing TGF-β1, …
Number of citations: 64 www.sciencedirect.com
DH Kim, DW Kim, BH Jung, JH Lee, H Lee… - Journal of Ginseng …, 2019 - Elsevier
… the potential neuroprotective properties of ginsenoside Rb2 and other ginsenosides in a cell… assay and examined activity of ginsenoside Rb2 against glutamate-induced neurotoxicity …
Number of citations: 63 www.sciencedirect.com
X Liu, YK Xiao, E Hwang, JJ Haeng… - Photochemistry and …, 2019 - Wiley Online Library
… In addition, ginsenoside Rb2 is the precursor compound of ginsenoside CY and has been identified as an effective skin-whitening agent 49. In our study, ginsenoside CY altered the …
Number of citations: 20 onlinelibrary.wiley.com
Y Xue, W Fu, Y Liu, P Yu, M Sun, X Li… - Journal of food …, 2020 - Wiley Online Library
… In addition, ginsenoside Rb2 upregulated SIRT1 expression and downregulated Ac-p53 … of ginsenoside Rb2 involves SIRT1. Our results thus revealed that ginsenoside Rb2 alleviated …
Number of citations: 31 ift.onlinelibrary.wiley.com
Y Hong, Y Lin, Q Si, L Yang, W Dong… - Frontiers in …, 2019 - frontiersin.org
Ginsenoside Rb2 (Rb2), the most abundant saponin contained in Panax ginseng, has been used to treat variety of metabolic diseases. However, its effects in obesity and potential …
Number of citations: 37 www.frontiersin.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.